molecular formula C11H8Cl2O4 B8327016 1-(3,4-Dichloro-phenyl)cyclopropane-1,2-dicarboxylic acid

1-(3,4-Dichloro-phenyl)cyclopropane-1,2-dicarboxylic acid

Cat. No.: B8327016
M. Wt: 275.08 g/mol
InChI Key: HXXMVLFWTAYWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichloro-phenyl)cyclopropane-1,2-dicarboxylic acid is a compound characterized by its unique cyclopropane ring structure substituted with a 3,4-dichlorophenyl group and two carboxylic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichloro-phenyl)cyclopropane-1,2-dicarboxylic acid typically involves the reaction of malonic acid derivatives with 1,2-dihalogeno compounds. One common method includes the use of diethyl malonate and 1,2-dibromoethane in the presence of a base such as sodium ethylate . The reaction proceeds through an intramolecular condensation mechanism, yielding the cyclopropane ring structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of alternative halogenated compounds like 1,2-dichloroethane can be considered for cost-effective production .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichloro-phenyl)cyclopropane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichloro-phenyl)cyclopropane-1,2-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of certain enzymes by mimicking the transition state of the enzyme’s natural substrate. This inhibition can disrupt metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(3,4-Dichloro-phenyl)cyclopropane-1,2-dicarboxylic acid is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential as an enzyme inhibitor compared to other cyclopropane derivatives .

Properties

Molecular Formula

C11H8Cl2O4

Molecular Weight

275.08 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)cyclopropane-1,2-dicarboxylic acid

InChI

InChI=1S/C11H8Cl2O4/c12-7-2-1-5(3-8(7)13)11(10(16)17)4-6(11)9(14)15/h1-3,6H,4H2,(H,14,15)(H,16,17)

InChI Key

HXXMVLFWTAYWSP-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C2=CC(=C(C=C2)Cl)Cl)C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 31.0 kg 1-(3,4-dichlorophenyl)-1,2-cyclopropane-dicarboxylic acid dimethyl ester (from Step 2), 40 L water, 35 kg methanol and 18.0 kg 50% caustic soda was warmed to 70-75° C. (under reflux) and maintained at 70-75° C. for 1.5 hours. 10 L water was then added, and the mixture was kept at 75-77° C. for an additional 2 hours. Methanol was slowly distilled off in vacuo to 70° C. to give a heavy suspension, which was then mixed with 80 L water to effect solution. The free dicarboxylic acid was precipitated with 31 kg of 32% hydrochloric acid and extracted with 100 kg ethyl acetate. The lower aqueous phase was separated and washed with 20 kg ethyl acetate. The combined organic phases were washed with 50 L water, and then saturated aqueous sodium chloride. Distillation in vacuo to 80° C. with full vacuum yielded a concentrate of 1-(3,4-dichlorophenyl)-1,2-cyclopropane-dicarboxylic acid, which was used “as is” for the next step, cyclization to the imide. A quantitative yield from the diester was assumed for calculation purposes.
Name
1-(3,4-dichlorophenyl)-1,2-cyclopropane-dicarboxylic acid dimethyl ester
Quantity
31 kg
Type
reactant
Reaction Step One
Quantity
35 kg
Type
reactant
Reaction Step One
Quantity
18 kg
Type
reactant
Reaction Step One
Name
Quantity
40 L
Type
solvent
Reaction Step One
Name
Quantity
80 L
Type
solvent
Reaction Step Two
Name
Quantity
10 L
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.